1-(3-cyanophenyl)-3-[(2S)-1-hydroxybutan-2-yl]urea
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Overview
Description
1-(3-Cyanophenyl)-3-[(2S)-1-hydroxybutan-2-yl]urea is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a cyanophenyl group attached to a urea moiety, which is further linked to a hydroxybutan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-cyanophenyl)-3-[(2S)-1-hydroxybutan-2-yl]urea typically involves the reaction of 3-cyanophenyl isocyanate with (2S)-1-hydroxybutan-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at around 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Cyanophenyl)-3-[(2S)-1-hydroxybutan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Cyanophenyl carbonyl compounds.
Reduction: Aminophenyl derivatives.
Substitution: Substituted ureas or amides.
Scientific Research Applications
1-(3-Cyanophenyl)-3-[(2S)-1-hydroxybutan-2-yl]urea has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand protein interactions and enzyme activities.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-(3-cyanophenyl)-3-[(2S)-1-hydroxybutan-2-yl]urea exerts its effects involves its interaction with specific molecular targets. The cyanophenyl group can bind to enzymes or receptors, modulating their activity. The urea moiety can form hydrogen bonds, influencing the stability and function of biological molecules.
Comparison with Similar Compounds
1-(3-Cyanophenyl)-3-[(2S)-1-hydroxybutan-2-yl]urea is unique due to its specific structural features. Similar compounds include:
1-(3-Cyanophenyl)-3-(2-methoxy-6-pentadecylbenzyl)urea: Similar structure but with a different alkyl chain.
1,3-Bis(3-cyanophenyl)urea: Contains two cyanophenyl groups instead of one.
Properties
IUPAC Name |
1-(3-cyanophenyl)-3-[(2S)-1-hydroxybutan-2-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-2-10(8-16)14-12(17)15-11-5-3-4-9(6-11)7-13/h3-6,10,16H,2,8H2,1H3,(H2,14,15,17)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXUBMPPZVYWNZ-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)NC1=CC=CC(=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)NC1=CC=CC(=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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